molecular formula C5H6N2O3 B595384 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 17245-60-2

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No. B595384
CAS RN: 17245-60-2
M. Wt: 142.114
InChI Key: PGJUXVGLUCTBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .


Molecular Structure Analysis

The central N (1)–N (2)–C (1–3) five-membered heterocycle is planar within limits of 0.05 Ǻ, and the distribution of bond lengths and valence angles indicates the conjugation of the nonbonded electron pair of atoms N (1) and N (2) with the π-system of the bonds C=O, C=S, and C=C in the heterocycle .


Chemical Reactions Analysis

The reaction of 1-alklyl (aryl)-5-alkyl (aryl)amino-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitriles with hydrogen sulfide was investigated . This led, after treatment of the reaction products with triethyl orthoformate, to 1,2,4-dithiazol-5-ylidene-5-thioxoimidazolidin-2-one derivatives .

Scientific Research Applications

  • Coşkun and Çetin (2009) described the rearrangements of tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates to pyrrolo[1,2-e]imidazol-6-ols, which serve as precursors for 2,5-dihydro-1H-pyrrole derivatives. This research highlights the potential of imidazole derivatives in the synthesis of complex organic compounds (Coşkun & Çetin, 2009).

  • Zav’yalov and Dorofeeva (1979) investigated the synthesis of 2-oxo-2,3-dihydro-1H-thieno-[3,4-d]imidazole derivatives, demonstrating the versatility of imidazole compounds in creating heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Zav’yalov & Dorofeeva, 1979).

  • Jasiński, Mlostoń, Linden, and Heimgartner (2008) described the synthesis and transformation of 1H-imidazole 3-oxides derived from amino acid esters. Their research provides insights into the use of imidazole derivatives in synthesizing optically active compounds, relevant for the development of pharmaceuticals (Jasiński et al., 2008).

  • Yanagisawa et al. (1996) explored imidazole-5-carboxylic acids as angiotensin II receptor antagonists, indicating the therapeutic potential of imidazole derivatives in cardiovascular diseases (Yanagisawa et al., 1996).

  • Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of polyhydroquinoline derivatives, showcasing the role of imidazole-based compounds in catalysis and organic synthesis (Khaligh, 2014).

properties

IUPAC Name

3-methyl-2-oxo-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJUXVGLUCTBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670220
Record name 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

CAS RN

17245-60-2
Record name 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
CD Smith, RA Batey - Tetrahedron, 2008 - Elsevier
Reaction prospecting studies resulted in the discovery of a Sc(OTf) 3 promoted novel AA′B 2:1 coupling of imidazolone or benzofuran substituted enals with morpholine. A related Sc(…
Number of citations: 5 www.sciencedirect.com
MM Antonova, VV Baranov, AN Kravchenko - Chemistry of Heterocyclic …, 2015 - Springer
Generally applicable methods for the synthesis of 1-substituted 1H-imidazol-2(3H)-ones reported from 1923 to 2014 have been reviewed and presented to the attention of chemists in …
Number of citations: 23 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.